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molecular formula C12H22N2O5S B8686802 1-(Morpholine-4-sulfonyl)-piperidine-4-carboxylic acid ethyl ester

1-(Morpholine-4-sulfonyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No. B8686802
M. Wt: 306.38 g/mol
InChI Key: WSZSGIGRWKCJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258158B2

Procedure details

Piperidine-4-carboxylic acid ethyl ester (0.943 g) dissolved in methylene chloride (60 ml) under an argon atmosphere was treated at RT, first with 4-dimethylaminopyridine (1.465 g) then dropwise with morpholine-4-sulfonyl chloride (1.136 g) and the reaction mixture was stirred for 12 h at RT to complete the reaction. The reaction mixture was then partitioned between methylene chloride and aqueous 1N HCL, the layers were separated and the organic layer washed with 2M aqueous KHCO3 then dried over Na2SO4. The solvent was evaporated off, to give 1-(morpholine-4-sulfonyl)-piperidine-4-carboxylic acid ethyl ester (1.9 g) as a light yellow solid which was directly used in the next step.
Quantity
0.943 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.136 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].[N:12]1([S:18](Cl)(=[O:20])=[O:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>C(Cl)Cl.CN(C)C1C=CN=CC=1>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([S:18]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)(=[O:20])=[O:19])[CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.943 g
Type
reactant
Smiles
C(C)OC(=O)C1CCNCC1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.136 g
Type
reactant
Smiles
N1(CCOCC1)S(=O)(=O)Cl
Step Three
Name
Quantity
1.465 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between methylene chloride and aqueous 1N HCL
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed with 2M aqueous KHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)S(=O)(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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